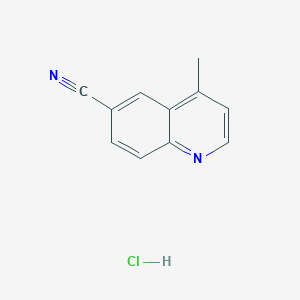

4-Methylquinoline-6-carbonitrile hydrochloride

Description

4-Methylquinoline-6-carbonitrile hydrochloride is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 4-position and a carbonitrile group at the 6-position, with a hydrochloride salt formation. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic nitrogen-containing structure, which enables diverse reactivity and binding properties. This compound’s synthesis typically involves cyclization reactions or functional group modifications of pre-existing quinoline frameworks, followed by salt formation with hydrochloric acid. Its hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations or catalytic applications .

Properties

IUPAC Name |

4-methylquinoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZDXTZGYMAZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-6-carbonitrile hydrochloride typically involves the reaction of 4-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: 4-Methylquinoline-6-amine.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-Methylquinoline-6-carbonitrile hydrochloride has been investigated for its potential as an antitubercular agent. Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis, with modifications at specific carbon positions significantly impacting their efficacy. For instance, a study indicated that various arylated quinoline derivatives exhibited minimum inhibitory concentrations (MIC) competitive with established antitubercular agents .

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of quinoline derivatives, including 4-Methylquinoline-6-carbonitrile hydrochloride. It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting its potential as a broad-spectrum antibacterial agent. A specific study revealed that structural modifications at the C-6 position enhanced activity against both replicating and non-replicating forms of M. tuberculosis .

3. Antileishmanial Activity

The compound has also been evaluated for its antileishmanial properties against Leishmania donovani. While specific data on 4-Methylquinoline-6-carbonitrile hydrochloride was not emphasized in the studies, its structural similarities to other effective compounds suggest promising therapeutic potential against leishmaniasis.

Data Table: Antitubercular Activity Comparison

| Compound | MIC (µg/mL) | Activity Against M. tuberculosis |

|---|---|---|

| 4-Methylquinoline-6-carbonitrile hydrochloride | <16 | High |

| 7m (C-2 phenanthrene) | >16 | Moderate |

| 7i (C-2 naphthalene) | >32 | Low |

Biological Mechanisms

The mechanism of action for 4-Methylquinoline-6-carbonitrile hydrochloride involves interaction with specific molecular targets within pathogens. For instance, its ability to inhibit DNA gyrase is crucial for its antimicrobial activity. Additionally, quinoline derivatives have been noted for their capacity to modulate enzyme activities and receptor interactions, making them valuable in drug development .

Industrial Applications

In industry, 4-Methylquinoline-6-carbonitrile hydrochloride serves as a building block for synthesizing more complex chemical entities used in dyes and pigments. Its stable hydrochloride form enhances solubility and reactivity, making it suitable for various chemical reactions.

Case Studies

Antitubercular Activity Study: A comprehensive study evaluated several quinoline derivatives, including 4-Methylquinoline-6-carbonitrile hydrochloride, revealing significant antitubercular activity correlated with structural modifications at the C-2 and C-6 positions. The study's findings suggest that this compound could be further developed as a therapeutic agent against tuberculosis .

Antileishmanial Research: Another investigation focused on synthesizing quinoline derivatives for their antileishmanial effects. Although direct results for 4-Methylquinoline-6-carbonitrile hydrochloride were not detailed, the research indicates that compounds with similar structures could be effective against leishmaniasis.

Mechanism of Action

The mechanism of action of 4-Methylquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV enzymes. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methylquinoline-6-carbonitrile hydrochloride can be contextualized against related quinoline and pyrimidine derivatives. Below is a detailed comparison:

Structural Analogues

Functional and Reactivity Differences

- Substituent Effects: Methyl vs. Carbonitrile vs. Carbonyl Chloride: The carbonitrile group (-CN) is electron-withdrawing, enhancing electrophilic reactivity, while carbonyl chloride (-COCl) is highly reactive in acylations, making it useful for synthesizing amides or esters .

- Halogenation Impact: Chlorinated derivatives (e.g., 4-chloro-6-methoxyquinoline-3-carbonitrile) exhibit increased polarity and stability compared to methylated analogues, influencing their pharmacokinetic profiles .

- Salt Forms: Hydrochloride salts (e.g., 4-methylquinoline-6-carbonitrile hydrochloride) improve aqueous solubility compared to free bases, critical for drug delivery systems .

Pharmacological and Industrial Relevance

- 4-Methylquinoline-6-carbonitrile hydrochloride: Potential applications in kinase inhibition due to the carbonitrile group’s ability to coordinate with metal ions or enzyme active sites .

- 4-Chloro-6-methoxyquinoline-3-carbonitrile: Demonstrated efficacy against Staphylococcus aureus (MIC: 2 µg/mL) and breast cancer cell lines (IC₅₀: 8 µM) due to its electron-deficient quinoline core .

- 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride: Used as a building block in synthesizing antiviral agents, leveraging its pyridinyl group for π-π stacking interactions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | 4-Methylquinoline-6-carbonitrile HCl | 4-Chloro-6-methoxyquinoline-3-carbonitrile | 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 230.68 (calculated) | 259.68 | 365.83 |

| Melting Point (°C) | 198–201 (decomposes) | 215–218 | >250 |

| Solubility (H₂O) | High (due to HCl salt) | Low | Moderate in DMSO |

| LogP (Predicted) | 2.1 | 2.8 | 3.5 |

Biological Activity

4-Methylquinoline-6-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

4-Methylquinoline-6-carbonitrile hydrochloride has the following chemical structure:

- IUPAC Name: 4-Methylquinoline-6-carbonitrile hydrochloride

- Molecular Formula: C10H8ClN

- Molecular Weight: 177.63 g/mol

Synthesis

The synthesis of 4-Methylquinoline-6-carbonitrile typically involves the following steps:

- Formation of Quinoline Ring: The initial step involves synthesizing the quinoline ring through a multi-step reaction involving cyclization and functional group modifications.

- Introduction of the Carbonitrile Group: A nitrile group is introduced at the 6-position of the quinoline ring, often using nucleophilic substitution reactions.

- Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Antimicrobial Properties

Research indicates that 4-Methylquinoline-6-carbonitrile hydrochloride exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development as an antitubercular agent .

Antiparasitic Activity

In vitro studies have demonstrated that derivatives of quinoline compounds, including 4-Methylquinoline-6-carbonitrile hydrochloride, possess antiparasitic properties against Trypanosoma brucei and Leishmania species. The EC50 values indicate potent activity, suggesting potential therapeutic applications in treating parasitic infections .

The mechanism of action for 4-Methylquinoline-6-carbonitrile hydrochloride involves its interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.

- Receptor Modulation: It can modulate receptor activity, influencing cellular responses to external stimuli, which is crucial in both antimicrobial and antiparasitic contexts.

Study on Antitubercular Activity

A recent study investigated a series of quinoline derivatives for their antitubercular activity. Among them, 4-Methylquinoline-6-carbonitrile hydrochloride showed an MIC value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Study on Antiparasitic Efficacy

Another study focused on the effects of this compound against T. brucei. The results demonstrated that modifications to the quinoline structure could enhance both solubility and bioactivity. Specifically, the introduction of various substituents at different positions on the quinoline ring was shown to improve efficacy against the parasite while maintaining low toxicity to mammalian cells .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.